Umbralisib hydrochloride

PI3Kδ inhibitor CK1ε inhibitor dual kinase inhibition

2-[(1S)-1-[4-amino-3-(3-fluoro-4-propan-2-yloxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-6-fluoro-3-(3-fluorophenyl)chromen-4-one hydrochloride, also known as umbralisib hydrochloride (TGR-1202 hydrochloride), is an orally bioavailable small molecule belonging to the pyrazolopyrimidine class of phosphoinositide 3-kinase (PI3K) inhibitors. It is characterized as a dual inhibitor targeting both the delta isoform of PI3K (PI3Kδ) with nanomolar potency and casein kinase 1 epsilon (CK1ε) at micromolar concentrations.

Molecular Formula C31H25ClF3N5O3
Molecular Weight 608.0 g/mol
Cat. No. B10800555
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUmbralisib hydrochloride
Molecular FormulaC31H25ClF3N5O3
Molecular Weight608.0 g/mol
Structural Identifiers
SMILESCC(C)OC1=C(C=C(C=C1)C2=NN(C3=NC=NC(=C23)N)C(C)C4=C(C(=O)C5=C(O4)C=CC(=C5)F)C6=CC(=CC=C6)F)F.Cl
InChIInChI=1S/C31H24F3N5O3.ClH/c1-15(2)41-24-9-7-18(12-22(24)34)27-26-30(35)36-14-37-31(26)39(38-27)16(3)29-25(17-5-4-6-19(32)11-17)28(40)21-13-20(33)8-10-23(21)42-29;/h4-16H,1-3H3,(H2,35,36,37);1H/t16-;/m0./s1
InChIKeyQGVUVMVWYWMZIR-NTISSMGPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: 2-[(1S)-1-[4-amino-3-(3-fluoro-4-propan-2-yloxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-6-fluoro-3-(3-fluorophenyl)chromen-4-one Hydrochloride (Umbralisib Hydrochloride) Basic Characteristics


2-[(1S)-1-[4-amino-3-(3-fluoro-4-propan-2-yloxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-6-fluoro-3-(3-fluorophenyl)chromen-4-one hydrochloride, also known as umbralisib hydrochloride (TGR-1202 hydrochloride), is an orally bioavailable small molecule belonging to the pyrazolopyrimidine class of phosphoinositide 3-kinase (PI3K) inhibitors [1][2]. It is characterized as a dual inhibitor targeting both the delta isoform of PI3K (PI3Kδ) with nanomolar potency and casein kinase 1 epsilon (CK1ε) at micromolar concentrations . This compound, as the hydrochloride salt, is a solid powder with a molecular weight of 571.55 g/mol and is primarily utilized in research settings for investigating PI3Kδ-mediated signaling pathways in B-cell malignancies and autoimmune disorders .

Why Generic Substitution of 2-[(1S)-1-[4-amino-3-(3-fluoro-4-propan-2-yloxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-6-fluoro-3-(3-fluorophenyl)chromen-4-one Hydrochloride Fails: A Scientific Justification


Generic substitution of umbralisib hydrochloride with other PI3Kδ inhibitors is scientifically unjustified due to its unique dual-target inhibition profile and distinct chemical structure. Unlike first-generation PI3Kδ inhibitors such as idelalisib, which solely target the PI3Kδ isoform, umbralisib also inhibits casein kinase 1 epsilon (CK1ε), a kinase implicated in mRNA translation and oncogenic c-MYC expression [1]. This dual inhibition is linked to a differentiated safety profile, particularly the preservation of regulatory T-cell (Treg) number and function, which is compromised by other PI3Kδ inhibitors [2][3]. Furthermore, umbralisib's pyrazolopyrimidine core structure differs from the purine motifs found in idelalisib and duvelisib, resulting in a unique selectivity profile and distinct off-target effects [4]. These structural and pharmacological differences directly impact clinical efficacy and tolerability, making direct interchange with other PI3Kδ inhibitors scientifically invalid for precise experimental or therapeutic applications.

Quantitative Differential Evidence for 2-[(1S)-1-[4-amino-3-(3-fluoro-4-propan-2-yloxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-6-fluoro-3-(3-fluorophenyl)chromen-4-one Hydrochloride: A Comparator-Based Selection Guide


Dual PI3Kδ/CK1ε Inhibition Defines a Unique Pharmacological Profile Not Replicated by Idelalisib or Duvelisib

Umbralisib hydrochloride exhibits a unique dual inhibitory profile, targeting both PI3Kδ (IC50 = 22.2 nM, EC50 = 24.3 nM) and casein kinase 1 epsilon (CK1ε) with an EC50 of 6.0 μM . In contrast, idelalisib (CAL-101) inhibits PI3Kδ with an IC50 of 2.5 nM but demonstrates no meaningful inhibition of CK1ε, failing to reduce c-MYC levels as a single agent [1][2]. Duvelisib (IPI-145), a dual PI3Kδ/γ inhibitor, inhibits PI3Kδ with an IC50 of 2.5 nM and PI3Kγ with an IC50 of 27.4 nM but lacks activity against CK1ε . This dual inhibition of PI3Kδ and CK1ε by umbralisib provides a mechanism for silencing c-MYC translation that is not achievable with idelalisib or duvelisib monotherapy [1].

PI3Kδ inhibitor CK1ε inhibitor dual kinase inhibition hematological malignancies

Enhanced PI3K Isoform Selectivity Profile Distinguishes Umbralisib from Pan-PI3K and Dual PI3Kδ/γ Inhibitors

Umbralisib hydrochloride demonstrates a high degree of selectivity for the PI3Kδ isoform. It exhibits approximately 1000-fold selectivity over the alpha isoform, >30-50 fold over the beta isoform, and >15-50 fold over the gamma isoform . This selectivity profile is markedly different from copanlisib, a pan-class I PI3K inhibitor which inhibits PI3Kα, β, γ, and δ with IC50 values of 0.5 nM, 3.7 nM, 6.4 nM, and 0.7 nM respectively, showing only 1.4-fold selectivity between δ and α . Duvelisib, while selective for PI3Kδ, also potently inhibits PI3Kγ (IC50 27.4 nM), resulting in a dual δ/γ inhibition profile . Umbralisib's narrow selectivity for PI3Kδ over other class I PI3K isoforms is hypothesized to contribute to a reduced incidence of immune-mediated toxicities compared to broader-spectrum inhibitors [1].

PI3K isoform selectivity kinase selectivity off-target activity drug safety

Preservation of Regulatory T-Cell Number and Function: A Mechanistic Advantage Over Idelalisib and Duvelisib

A key differentiation of umbralisib hydrochloride lies in its ability to preserve regulatory T-cell (Treg) number and function, an effect attributed to its dual PI3Kδ/CK1ε inhibition. In vitro studies demonstrate that treatment with idelalisib or duvelisib leads to a significant reduction in Treg numbers and suppressive function, whereas umbralisib treatment results in Treg preservation [1]. Specifically, umbralisib does not decrease the percentage of CD4+CD25+FoxP3+ Tregs, while idelalisib and duvelisib significantly reduce this population [1]. This differential effect on Tregs provides a mechanistic rationale for the improved safety profile of umbralisib observed in clinical studies, characterized by a lower incidence of immune-mediated adverse events such as colitis and pneumonitis compared to first-generation PI3Kδ inhibitors [2][3].

Treg preservation immunomodulation autoimmune toxicity PI3Kδ inhibitor safety

Clinical Efficacy in Relapsed/Refractory Marginal Zone Lymphoma: Response Rates Comparable to Established Therapies

Umbralisib hydrochloride has demonstrated clinically meaningful activity in patients with relapsed/refractory marginal zone lymphoma (MZL). In the Phase 2 UNITY-NHL trial (n=69), umbralisib achieved an overall response rate (ORR) of 49.3% (95% CI 37.0% - 61.6%), with a complete response (CR) rate of 15.9% and a disease control rate (DCR) of 82.6% [1]. Median duration of response was not reached, and the 12-month progression-free survival (PFS) was 71% [2]. For context, idelalisib in a Phase 2 study of relapsed/refractory indolent non-Hodgkin lymphoma (including MZL) reported an ORR of 57% but was associated with a higher rate of grade ≥3 adverse events (AEs) including immune-mediated toxicities [3]. Duvelisib in the DYNAMO trial for relapsed/refractory indolent NHL reported an ORR of 47.3% with a median duration of response of 10 months [4]. Umbralisib offers comparable efficacy with a differentiated safety profile.

marginal zone lymphoma overall response rate PI3Kδ inhibitor relapsed/refractory

Prolonged Elimination Half-Life of 91 Hours Supports Once-Daily Oral Dosing

Umbralisib hydrochloride exhibits a prolonged elimination half-life of approximately 91 hours [1][2]. This extended half-life supports a convenient once-daily oral dosing regimen in clinical and preclinical settings, potentially improving patient adherence and maintaining steady-state drug concentrations. In comparison, idelalisib has a half-life of approximately 8-15 hours, typically requiring twice-daily dosing [3]. Duvelisib has a half-life of approximately 5-9 hours, also requiring twice-daily dosing [4]. The significantly longer half-life of umbralisib is a pharmacokinetic advantage that may contribute to sustained target inhibition and simplified dosing schedules.

pharmacokinetics half-life dosing schedule drug development

c-MYC Suppression via Dual PI3Kδ/CK1ε Inhibition Differentiates Umbralisib from Next-Generation PI3Kδ-Selective Inhibitors

Umbralisib hydrochloride uniquely suppresses c-MYC oncoprotein expression through dual inhibition of PI3Kδ and CK1ε, a mechanism not shared by next-generation PI3Kδ-selective inhibitors such as parsaclisib (INCB050465) or zandelisib (ME-401). Parsaclisib is a highly potent and selective PI3Kδ inhibitor (IC50 = 1 nM) with minimal off-target activity, but it lacks CK1ε inhibitory activity [1]. Zandelisib is a non-covalent PI3Kδ inhibitor with an IC50 of 0.6-3.5 nM, also devoid of CK1ε inhibition [2]. While these next-generation inhibitors offer improved selectivity over earlier agents, they do not recapitulate the dual inhibition mechanism of umbralisib. Studies demonstrate that idelalisib alone fails to reduce c-MYC levels, whereas umbralisib or the combination of idelalisib with a CK1ε inhibitor effectively suppresses c-MYC translation [3]. This differential c-MYC suppression may confer enhanced efficacy in c-MYC-driven lymphomas.

c-MYC suppression dual PI3Kδ/CK1ε translation inhibition next-generation PI3Kδ inhibitors

Optimal Research and Industrial Application Scenarios for 2-[(1S)-1-[4-amino-3-(3-fluoro-4-propan-2-yloxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-6-fluoro-3-(3-fluorophenyl)chromen-4-one Hydrochloride Based on Evidence


Investigating c-MYC-Driven Lymphomagenesis and Translation Control

Utilize umbralisib hydrochloride in preclinical models of aggressive B-cell lymphomas (e.g., diffuse large B-cell lymphoma, Burkitt lymphoma) to study the role of dual PI3Kδ/CK1ε inhibition in suppressing c-MYC translation. Its unique ability to reduce c-MYC levels via this mechanism, not observed with idelalisib or next-generation PI3Kδ-selective inhibitors, makes it an essential tool for dissecting the PI3Kδ-CK1ε-c-MYC signaling axis [1][2].

Comparative Immunomodulatory Studies of Regulatory T-Cell Biology

Employ umbralisib hydrochloride in comparative in vitro or in vivo studies alongside idelalisib and duvelisib to elucidate the differential effects of PI3Kδ inhibitors on regulatory T-cell (Treg) number and function. The preservation of Tregs by umbralisib provides a unique model to investigate the mechanisms underlying immune-mediated toxicities and to identify strategies for mitigating autoimmune adverse events associated with PI3Kδ inhibition [3].

Pharmacokinetic/Pharmacodynamic Modeling for Once-Daily Dosing Regimens

Leverage the extended 91-hour elimination half-life of umbralisib hydrochloride in pharmacokinetic/pharmacodynamic (PK/PD) studies aimed at optimizing once-daily oral dosing schedules for PI3Kδ inhibitors. This characteristic distinguishes it from idelalisib and duvelisib, which require twice-daily dosing due to their shorter half-lives, making umbralisib a valuable reference compound for developing simplified therapeutic regimens [4].

Exploring PI3K Isoform Selectivity and Off-Target Kinase Interactions

Use umbralisib hydrochloride as a chemical probe in kinome-wide selectivity screens to benchmark the off-target profiles of novel PI3Kδ inhibitors. Its ~1000-fold selectivity for PI3Kδ over PI3Kα and distinct pyrazolopyrimidine core structure provide a reference point for assessing the specificity of next-generation inhibitors like parsaclisib and zandelisib, which exhibit even higher potency but lack CK1ε activity [5].

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